molecular formula C18H16ClN3OS2 B2655599 N-(2-chlorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-49-7

N-(2-chlorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2655599
CAS No.: 864917-49-7
M. Wt: 389.92
InChI Key: DCTOOEJVRPVXMM-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16ClN3OS2 and its molecular weight is 389.92. The purity is usually 95%.
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Scientific Research Applications

1. Structural Studies and Molecular Interactions The structural characteristics of compounds similar to "N-(2-chlorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide" have been extensively studied. For instance, Boechat et al. (2011) examined the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing intricate intermolecular interactions like hydrogen bonds and π interactions, contributing to their 3-D arrays. This research aids in understanding the molecular geometry and interaction potential of similar compounds (Boechat et al., 2011).

2. Synthesis Methods The synthesis of related compounds has been explored to improve efficacy and application. Yu et al. (2014) detailed the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives using carbodiimide condensation, showcasing a convenient and fast method for creating similar compounds (Yu et al., 2014).

3. Pharmacological Applications Research by Stec et al. (2011) on a structurally related compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, revealed its potent inhibition of PI3Kα and mTOR, crucial for cancer treatment strategies (Stec et al., 2011).

4. Anticancer Research The potential of thiadiazole derivatives in cancer treatment has been highlighted by Abu-Melha (2021). They synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds with significant cytotoxic activities against breast cancer, emphasizing the relevance of such compounds in oncological research (Abu-Melha, 2021).

5. Antioxidant and Antitumor Evaluation Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles, including compounds structurally similar to "this compound", and evaluated their antioxidant and antitumor activities, suggesting potential therapeutic applications (Hamama et al., 2013).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c1-12-6-8-13(9-7-12)17-21-18(25-22-17)24-11-16(23)20-10-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTOOEJVRPVXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.